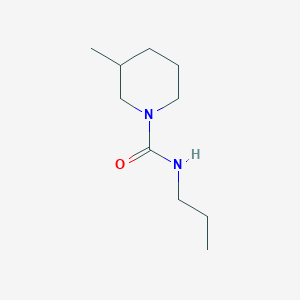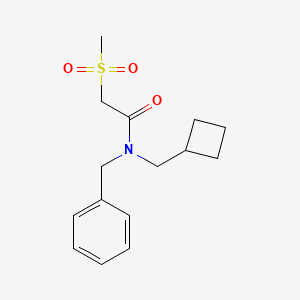![molecular formula C16H20N2O B5292403 N~2~-methyl-N~1~-[1-methyl-1-(1-naphthyl)ethyl]glycinamide](/img/structure/B5292403.png)
N~2~-methyl-N~1~-[1-methyl-1-(1-naphthyl)ethyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-methyl-N~1~-[1-methyl-1-(1-naphthyl)ethyl]glycinamide, commonly known as MNEMG, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in biomedical research. MNEMG is a derivative of glycine and is structurally similar to the neurotransmitter glycine. The compound has been shown to have promising effects in various research applications, including neuropharmacology, neurochemistry, and neurophysiology.
作用機序
MNEMG acts as a positive allosteric modulator of glycine receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. The compound enhances the activity of glycine receptors by increasing the affinity of the receptor for glycine, thereby increasing the amplitude and duration of inhibitory postsynaptic currents.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNEMG have been extensively studied. The compound has been shown to enhance the activity of glycine receptors, leading to increased inhibitory neurotransmission in the central nervous system. MNEMG has also been shown to have anxiolytic and anticonvulsant effects, making it a potential therapeutic agent for the treatment of anxiety disorders and epilepsy.
実験室実験の利点と制限
MNEMG has several advantages as a research tool. The compound is highly selective for glycine receptors, making it a useful tool for studying the role of these receptors in synaptic transmission. MNEMG is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, MNEMG has some limitations as a research tool. The compound has a relatively short half-life, which can make it difficult to study its long-term effects. MNEMG also has a relatively low potency, which can limit its effectiveness in some research applications.
将来の方向性
There are several future directions for research on MNEMG. One area of research is the development of more potent MNEMG derivatives that can be used in a wider range of research applications. Another area of research is the investigation of the long-term effects of MNEMG on synaptic transmission and neuronal function. Finally, MNEMG could be investigated as a potential therapeutic agent for the treatment of neurological disorders such as epilepsy and schizophrenia.
Conclusion:
MNEMG is a promising research tool that has potential applications in neuropharmacology, neurochemistry, and neurophysiology. The compound acts as a positive allosteric modulator of glycine receptors, leading to increased inhibitory neurotransmission in the central nervous system. MNEMG has several advantages as a research tool, including its selectivity for glycine receptors and relative ease of synthesis. However, the compound also has some limitations, including its short half-life and relatively low potency. Future research on MNEMG could lead to the development of more potent derivatives and the investigation of its potential therapeutic applications.
合成法
MNEMG is synthesized through a multi-step process that involves the reaction of glycine with 1-naphthyl ethyl bromide, followed by N-methylation and subsequent purification. The synthesis of MNEMG is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
MNEMG has been extensively studied for its potential use in various scientific research applications. The compound has been shown to have promising effects in neuropharmacology, neurochemistry, and neurophysiology. MNEMG has been used to study the modulation of glycine receptors, which are involved in the regulation of synaptic transmission in the central nervous system. The compound has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and schizophrenia.
特性
IUPAC Name |
2-(methylamino)-N-(2-naphthalen-1-ylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-16(2,18-15(19)11-17-3)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,17H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEZXWABYIHULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC2=CC=CC=C21)NC(=O)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5292325.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5292341.png)

![methyl 3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]benzoate](/img/structure/B5292357.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5292365.png)
![N,2,3,5-tetramethyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5292371.png)

![1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine](/img/structure/B5292389.png)
![N-[1-(3-ethyl-5-isoxazolyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5292395.png)
![N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5292398.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5292410.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5292411.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B5292418.png)
![3-[2-(1-methyl-4(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5292427.png)
